molecular formula C14H10F2OS B7941877 2,4-Difluoro-4'-(methylthio)benzophenone

2,4-Difluoro-4'-(methylthio)benzophenone

Cat. No.: B7941877
M. Wt: 264.29 g/mol
InChI Key: HMWKQASTYSNFLY-UHFFFAOYSA-N
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Description

2,4-Difluoro-4’-(methylthio)benzophenone is an organic compound with the molecular formula C14H10F2OS It is a derivative of benzophenone, where two fluorine atoms are substituted at the 2 and 4 positions of one phenyl ring, and a methylthio group is substituted at the 4’ position of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-4’-(methylthio)benzophenone typically involves the acylation of fluorinated benzene derivatives. One common method includes the reaction of 2,4-difluorobenzoyl chloride with 4-methylthiophenol in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of 2,4-Difluoro-4’-(methylthio)benzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as aluminum trichloride may be employed to facilitate the acylation reaction, and subsequent purification steps like recrystallization or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-4’-(methylthio)benzophenone undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted by nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Amino or thiol-substituted benzophenones.

Scientific Research Applications

2,4-Difluoro-4’-(methylthio)benzophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-4’-(methylthio)benzophenone involves its interaction with molecular targets through various pathways:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may inhibit or activate specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzophenone
  • 4-Methylthiobenzophenone
  • 2,4-Dichloro-4’-(methylthio)benzophenone

Uniqueness

2,4-Difluoro-4’-(methylthio)benzophenone is unique due to the presence of both fluorine and methylthio substituents, which impart distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the methylthio group provides additional reactivity and potential biological activity.

Properties

IUPAC Name

(2,4-difluorophenyl)-(4-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2OS/c1-18-11-5-2-9(3-6-11)14(17)12-7-4-10(15)8-13(12)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWKQASTYSNFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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